6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at position 6 and a 3,4-dimethoxyphenyl substituent at position 3 of the triazole ring. Its molecular formula is C₂₁H₁₉N₅O₃, with a molecular weight of 389.41 g/mol (calculated based on analogous compounds in ). The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, as seen in related antiviral and antitumor agents .
This scaffold is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which are notable for their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-26-15-9-8-14(10-16(15)27-2)24-18-17(21-22-24)19(25)23(12-20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKSZZASXFZXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with formamide or formic acid.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a cyclization reaction involving suitable precursors such as aminopyrimidines.
Introduction of Substituents: The benzyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions using benzyl halides and dimethoxyphenyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Benzyl halides, dimethoxyphenyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of kinase activity and the modulation of downstream signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are compared below with key analogs from the literature:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 3,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to simpler aryl substitutions (e.g., 3-methoxybenzyl in ) .
- Halogenated analogs (e.g., 4-bromobenzyl in ) exhibit stronger antiviral activity against Chikungunya virus (CHIKV), suggesting halogen interactions with viral nsP1 targets .
Role of Heterocyclic Additions :
- The oxadiazole ring in increases molecular weight and may enhance metabolic stability but reduces solubility .
- Thione derivatives () show low toxicity but require higher concentrations for efficacy, limiting therapeutic utility .
The purine-mimetic core is critical for binding to viral polymerases and adenosine receptors across analogs .
Biological Activity
6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in various fields such as oncology and infectious diseases.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine ring, along with benzyl and dimethoxyphenyl substituents. These structural elements contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 357.37 g/mol |
| CAS Number | 888427-11-0 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapeutics.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer).
- IC50 Values : The compound showed IC50 values ranging from 20 nM to 60 nM across different cell lines, indicating potent anticancer activity.
Anti-Tubercular Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-tubercular activity. Research indicates that it may inhibit the growth of Mycobacterium tuberculosis with IC90 values comparable to established anti-tubercular agents.
| Compound | IC90 (μM) | Cell Line |
|---|---|---|
| 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one | 40.32 | Mycobacterium tuberculosis H37Ra |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines revealed that it significantly inhibited cell proliferation. The study highlighted the importance of the triazolo-pyrimidine scaffold in enhancing anticancer potency.
Case Study 2: Tuberculosis Treatment
Another investigation focused on the compound's potential in treating tuberculosis. The results indicated that it could serve as a viable alternative or adjunct to current therapies for drug-resistant strains of Mycobacterium tuberculosis.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 6-benzyl-3-(3,4-dimethoxyphenyl)triazolopyrimidin-7-one, and how can purity be maximized?
The synthesis of triazolopyrimidine derivatives typically involves cyclization and substitution reactions. For example:
- Step 1 : Condensation of substituted benzylamines with pyrimidine precursors under acidic or basic conditions to form the triazole ring .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) achieves >95% purity. Recrystallization in ethanol/water mixtures is also effective .
How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- NMR : H and C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolves the fused triazole-pyrimidine core and substituent orientations. Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the structure .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 417.12) .
What are the key physicochemical properties influencing solubility and formulation?
- LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or PEG-400 enhances solubility for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmosphere .
Advanced Research Questions
How do structural modifications (e.g., substituent variations) impact biological activity?
| Modification Site | Example Substituent | Observed Effect | Reference |
|---|---|---|---|
| Benzyl group (C6) | 4-Fluorobenzyl | ↑ Cytotoxicity (IC 1.2 µM vs. 3.8 µM for parent) | |
| Methoxy (C3') | Nitro group | ↓ Solubility but ↑ kinase inhibition | |
| Triazole core | Oxadiazole replacement | Alters binding to ATP pockets |
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK2 or PARP1. Validate via enzyme inhibition assays .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Issue : In vitro IC of 0.5 µM against cancer cells vs. no efficacy in murine xenografts.
- Analysis :
- Check metabolic stability (e.g., liver microsome assays). Poor stability (t < 15 min) explains in vivo failure .
- Optimize pharmacokinetics via prodrug strategies (e.g., esterification of methoxy groups) .
What computational tools are effective for predicting SAR and off-target effects?
- DFT Calculations : B3LYP/6-311G(d,p) level maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties .
- Molecular Dynamics : Simulate binding to human serum albumin to assess plasma protein binding .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
